

Physical and chemical properties of Pyridoxined5

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An In-depth Technical Guide to Pyridoxine-d5

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **Pyridoxine-d5**, a deuterated form of Pyridoxine (Vitamin B6). It is intended for use in research and development, particularly in pharmacokinetic and metabolic studies where it serves as a valuable internal standard.

Core Physical and Chemical Properties

Pyridoxine-d5 is a stable, isotopically labeled form of Pyridoxine.[1] The deuterium labels provide a distinct mass difference, making it an ideal internal standard for quantification of natural Pyridoxine in biological samples using mass spectrometry.[2]

Data Summary

The key physical and chemical properties of **Pyridoxine-d5** are summarized in the table below for easy reference and comparison.



Property	Value	Source(s)
IUPAC Name	4,5-Bis(hydroxymethyl-d2)-2- (methyl-d3)-3-pyridinol	[1]
Synonyms	Pyridoxol-d5, Vitamin B6-d5	[1][3]
CAS Number	688302-31-0	[1][3][4]
Molecular Formula	C ₈ H ₆ D ₅ NO ₃	[1][3]
Molecular Weight	174.21 g/mol	[1][3][4]
Accurate Mass	174.1053	[1]
Melting Point	146 °C	[4]
Appearance	White to off-white powder/solid	
Purity	>95% (as determined by HPLC)	[1]
Solubility	Soluble in water, DMSO, and dimethyl formamide.[5][6]	
Storage	Store at -20°C for long-term stability.[5] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[5]	

Experimental Protocols

The characterization and quantification of **Pyridoxine-d5** involve several standard analytical techniques. The following sections detail the methodologies for key experiments.

Synthesis of Pyridoxine-d5

A common method for preparing deuterated Pyridoxine involves base-catalyzed hydrogen-deuterium exchange.



Methodology:

- N-benzyl pyridoxine is used as a starting material to protect the nitrogen, which can be more readily removed later.
- Deuterium is introduced into the 2-methyl group via a base-catalyzed exchange reaction in deuterium oxide (D₂O).[7] The progress of the exchange can be monitored using proton NMR by observing the disappearance of the 2-methyl proton signal.[7]
- Deuterium is inserted into the 5-hydroxymethyl group through the reduction of a suitable precursor acid using a deuterated reducing agent like lithium aluminum deuteride (LiAlD₄).[7]
- Following the exchange and reduction steps, the reaction mixture is neutralized with deuterium chloride.[7]
- The benzyl protecting group is removed by hydrogenation.[7]
- The final product, Pyridoxine-d5 hydrochloride, is purified by crystallization and may be further processed using ion-exchange chromatography to ensure the correct salt form.[7]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of **Pyridoxine-d5** and its stability over time.

Methodology:

- Standard Preparation: A stock solution of Pyridoxine-d5 is prepared in a suitable solvent such as water or a mobile phase constituent. Calibration standards are prepared by serial dilution.
- Chromatographic System: A reversed-phase C18 column is typically used.
- Mobile Phase: A common mobile phase consists of a buffer (e.g., phosphate buffer) and an organic modifier like methanol or acetonitrile, run in an isocratic or gradient mode.



- Detection: UV detection is set at a wavelength where Pyridoxine absorbs strongly, such as 291 nm.[6]
- Analysis: The sample is injected into the HPLC system. The purity is calculated by dividing
 the peak area of the main component by the total area of all observed peaks. A purity level of
 >95% is common for this compound.[1]

Structural Confirmation by Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of **Pyridoxine-d5**. It is often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS).

Methodology:

- Sample Preparation: The sample is dissolved in a solvent compatible with the ionization source, such as methanol or water with a small amount of formic acid for LC-MS.
- Ionization: Electrospray ionization (ESI) is a common technique for LC-MS analysis of Pyridoxine.[8]
- Mass Analysis: The instrument is set to scan for the expected mass-to-charge ratio (m/z) of the protonated molecular ion [M+H]⁺. For **Pyridoxine-d5**, this would be approximately m/z 175, compared to m/z 170 for unlabeled Pyridoxine.[9]
- Data Interpretation: The resulting mass spectrum is analyzed to confirm the presence of the deuterated compound and to assess the isotopic distribution, ensuring a high percentage of the d5 species.[7]

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of **Pyridoxine-d5** and verifying the specific positions of deuterium labeling.

Methodology:



- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d6).
- ¹H NMR Analysis: The ¹H NMR spectrum of **Pyridoxine-d5** will show a significant reduction or complete absence of signals corresponding to the protons that have been replaced by deuterium (i.e., the methyl group at position 2 and the hydroxymethyl group at position 5).[7] [10]
- ¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for all carbon atoms. Carbons bonded to deuterium will exhibit characteristic splitting patterns (triplets for -CD₂- and septets for -CD₃) and will have their chemical shifts slightly altered compared to the unlabeled compound.[11]
- Data Analysis: The spectra are compared to those of unlabeled Pyridoxine to confirm the successful and specific incorporation of deuterium atoms.

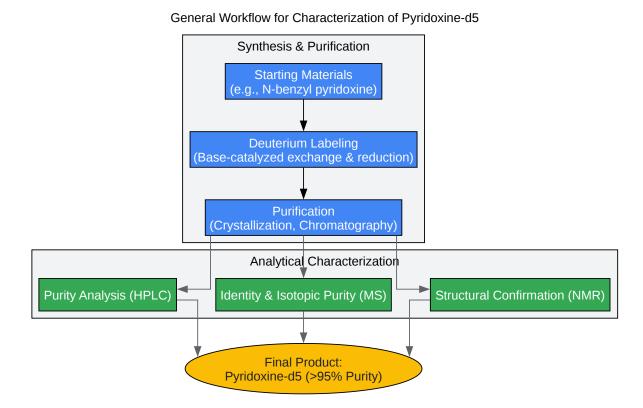
Mandatory Visualizations

The following diagrams illustrate key workflows and pathways relevant to **Pyridoxine-d5**.

General Workflow for Characterization

This diagram outlines the logical steps involved in the synthesis and analytical confirmation of **Pyridoxine-d5**.



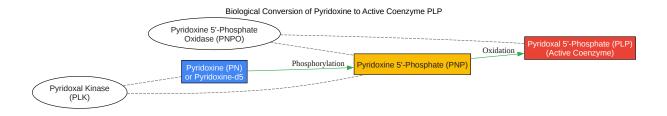


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Caption: Logical workflow for the synthesis and characterization of Pyridoxine-d5.

Biological Conversion Pathway

Pyridoxine is biologically inactive until it is converted to its active form, Pyridoxal 5'-phosphate (PLP). **Pyridoxine-d5** follows the same metabolic pathway and is used to trace this process.



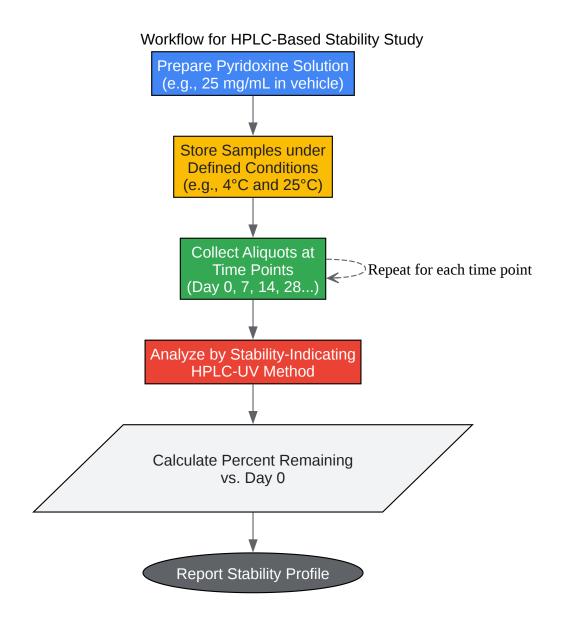


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Caption: Metabolic pathway for the activation of Pyridoxine to PLP.[12]

Experimental Workflow for Stability Analysis

This diagram shows the experimental steps for assessing the chemical stability of a Pyridoxine formulation over time using HPLC.



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Caption: Experimental workflow for a typical stability study of a Pyridoxine solution.[13]



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